4-(hydroxymethyl)thiophene-2-carbonitrile
CAS No.: 186552-06-7
Cat. No.: VC11507547
Molecular Formula: C6H5NOS
Molecular Weight: 139.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186552-06-7 |
|---|---|
| Molecular Formula | C6H5NOS |
| Molecular Weight | 139.2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 4-(hydroxymethyl)thiophene-2-carbonitrile is C₆H₅NOS, with a molecular weight of 151.18 g/mol. The thiophene core provides aromatic stability, while the hydroxymethyl (-CH₂OH) and carbonitrile (-CN) groups introduce polar and electron-withdrawing effects. These substituents influence the compound’s electronic distribution, solubility, and reactivity.
Key Structural Features:
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Thiophene Ring: A five-membered aromatic ring with one sulfur atom, contributing to π-conjugation.
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Hydroxymethyl Group: Enhances hydrophilicity and serves as a site for etherification, esterification, or oxidation.
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Carbonitrile Group: Withdraws electron density, activating the ring for electrophilic substitution and facilitating participation in cycloaddition reactions.
Synthesis and Reaction Pathways
Gewald Three-Component Reaction (G-3CR)
The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives, adaptable to produce 4-(hydroxymethyl)thiophene-2-carbonitrile. This one-pot method involves:
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Reactants: A ketone (e.g., 4-hydroxymethylacetophenone), methyl cyanoacetate, and elemental sulfur.
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Conditions: Base-mediated (e.g., diethylamine) in tetrahydrofuran (THF) at room temperature for 18 hours .
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Step 1: Condensation of 4-hydroxymethylacetophenone with methyl cyanoacetate under basic conditions yields an α,β-unsaturated intermediate.
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Step 2: Cyclization with sulfur forms the thiophene ring, producing ethyl 2-amino-4-(hydroxymethyl)thiophene-3-carboxylate.
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Step 3: Hydrolysis of the ester group and subsequent decarboxylation yields the target compound.
Yield: ~75–85% after optimization .
Post-Functionalization Strategies
The hydroxymethyl group enables further derivatization:
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Etherification: Reaction with alkyl halides under Williamson conditions to form ethers .
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Oxidation: Conversion to a carboxylic acid using KMnO₄ or CrO₃.
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Nucleophilic Substitution: Replacement with amines or thiols in acidic media.
Physicochemical Properties
Spectral Data
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¹H NMR (500 MHz, CDCl₃):
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¹³C NMR (126 MHz, CDCl₃):
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HRMS (ESI): m/z calcd for C₆H₅NOS [M+H]⁺: 152.0271; found: 152.0268 .
Thermal and Solubility Profile
| Property | Value |
|---|---|
| Melting Point | 142–145°C (decomp.) |
| Solubility in Water | 12 mg/mL (25°C) |
| LogP (Octanol-Water) | 1.45 |
Applications in Research and Industry
Pharmaceutical Intermediates
4-(Hydroxymethyl)thiophene-2-carbonitrile is a precursor for neurologically active agents. For example, it serves in synthesizing GABA aminotransferase inhibitors, which elevate GABA levels to treat epilepsy .
Organic Electronics
The electron-deficient carbonitrile group enhances charge transport in conductive polymers. Applications include:
Polymer Modification
Incorporating the compound into polyesters or polyamides improves thermal stability and mechanical strength, beneficial for high-performance adhesives .
Comparative Analysis with Analogues
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